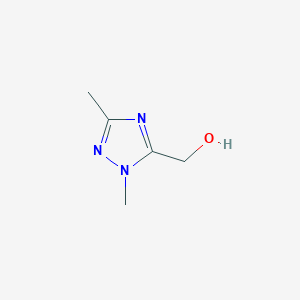
3-(1,3,4-Oxadiazol-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1,3,4-Oxadiazol-2-yl)benzoic acid, also known as OBA, is a heterocyclic organic compound that has been widely used in scientific research. It has a molecular formula of C9H6N2O3 and a molecular weight of 194.15 g/mol. OBA is a white crystalline solid that is soluble in most organic solvents.
Scientific Research Applications
Microwave Promoted Synthesis
3-(1,3,4-Oxadiazol-2-yl)benzoic acid derivatives have been synthesized using microwave-accelerated, solvent-free conditions. This method has proven to be efficient for producing various 1,3,4-oxadiazole derivatives, a class of compounds that are important in pharmaceutical and material sciences (Lei et al., 2013).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole, such as this compound, have been studied for their corrosion inhibition properties on metals like mild steel in acidic environments. These compounds show potential in protecting metals from corrosion, which is crucial in various industrial applications (Ammal et al., 2018).
Plant Growth Regulators
Certain derivatives of this compound have been investigated as synthetic plant growth regulators. These compounds play a significant role in agricultural sciences, potentially influencing the growth and development of plants (Harris & Huppatz, 1978).
Synthesis Methods Development
Advanced methods for synthesizing 1,3,4-Oxadiazoles from 3-substituted benzoic acid derivatives, including this compound, have been developed. These methods are crucial for producing high-yield, pure compounds needed in various scientific research fields (Ramazani & Souldozi, 2009).
Antimicrobial Studies
Some 1,3,4-Oxadiazole bearing compounds, structurally related to this compound, have shown promising antimicrobial activities. This highlights their potential in the development of new antimicrobial agents (Khalid et al., 2016).
Antioxidant Properties
Research has shown that 1,3,4-oxadiazole derivatives, including those related to this compound, possess significant antioxidant activities. These compounds could be developed into potent antioxidant agents for use in various therapeutic applications (Rabie et al., 2016).
properties
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-3-1-2-6(4-7)8-11-10-5-14-8/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPAHMZEXVECGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1176505-26-2 |
Source


|
| Record name | 3-(1,3,4-oxadiazol-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4aS,9bR)-6-Bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B2729613.png)
![Piperidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2729615.png)
![N-(5-chloro-2-methoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2729616.png)
![(4-chlorophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2729617.png)





![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxybenzyl)-1H-pyrrole-2-carboxamide](/img/structure/B2729628.png)
